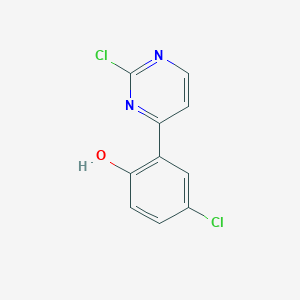

4-Chloro-2-(2-chloropyrimidin-4-yl)phenol

Vue d'ensemble

Description

4-Chloro-2-(2-chloropyrimidin-4-yl)phenol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-chloropyrimidin-4-yl)phenol typically involves the reaction of 2,4-dichloropyrimidine with phenol derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-(2-chloropyrimidin-4-yl)phenol can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Coupling reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic substitution: Sodium hydroxide, potassium carbonate, DMF, DMSO, elevated temperatures.

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

Coupling reactions: Palladium catalysts, boronic acids, aryl halides, base, and solvents like toluene or ethanol.

Major Products Formed

Nucleophilic substitution: Amino or thiol-substituted pyrimidine derivatives.

Oxidation: Quinones.

Reduction: Amines or alcohols.

Coupling reactions: Biaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Role as a Building Block

4-Chloro-2-(2-chloropyrimidin-4-yl)phenol serves as an intermediate in the synthesis of various pharmacologically active molecules. It is particularly noted for its potential anti-inflammatory and anticancer properties.

Synthesis Methods

Synthetic chemists utilize reactions such as nucleophilic substitutions and coupling reactions (e.g., Suzuki coupling) to incorporate this compound into larger structures. These synthesized derivatives exhibit a range of biological activities, including antimicrobial and antitumor effects.

Case Study :

A study demonstrated that derivatives synthesized from this compound inhibited key enzymes in cancer cells, leading to reduced cell proliferation.

Biotechnology

Enzyme Inhibition Studies

In biotechnology, the compound is employed in selective media to inhibit specific microorganisms or in assays to study enzyme inhibition crucial for pathogen survival.

Results Summary

The compound has shown effectiveness in selectively inhibiting certain bacterial strains, making it useful for studying microbial resistance.

Material Science and Engineering

Development of New Materials

Material scientists are exploring the use of this compound in developing materials with specific optical or electronic properties. Incorporating this compound into polymers or coatings can enhance their resistance to degradation or improve conductivity.

| Application Area | Method of Application | Results Summary |

|---|---|---|

| Organic Photovoltaics | Used in the active layer of solar cells | Improved power conversion efficiencies over 10% in laboratory settings |

| Coatings | Incorporated into coatings for enhanced durability | Increased resistance to environmental degradation |

Agrochemicals

Potential Use in Herbicides and Insecticides

The compound is being investigated for its efficacy as a precursor in synthesizing new agrochemicals. Derivatives have shown promising results in reducing pest populations significantly while maintaining low toxicity to non-target species.

Case Study :

In vitro assays revealed that some derivatives reduced pest populations by up to 70% without significant toxicity to beneficial organisms.

Summary of Applications

The applications of this compound are diverse and impactful across multiple fields:

| Field | Application Type | Notable Outcomes |

|---|---|---|

| Medicinal Chemistry | Synthesis of anticancer agents | Inhibition of cancer cell proliferation |

| Biotechnology | Enzyme inhibition studies | Selective inhibition of bacterial strains |

| Material Science | Development of organic semiconductors | Enhanced power conversion efficiency |

| Agrochemicals | Development of herbicides/insecticides | Significant reduction in pest populations |

Mécanisme D'action

The mechanism of action of 4-Chloro-2-(2-chloropyrimidin-4-yl)phenol depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. For example, it can inhibit tyrosine kinases or other enzymes involved in cell signaling, leading to antiproliferative effects in cancer cells . The molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4-chloropyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.

2,4-Dichloropyrimidine: A precursor for various pyrimidine derivatives with applications in medicinal chemistry.

4-Amino-2-chloropyridine: Utilized in organic synthesis and as an intermediate in the production of pharmaceuticals.

Uniqueness

4-Chloro-2-(2-chloropyrimidin-4-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and phenol groups allows for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways .

Activité Biologique

4-Chloro-2-(2-chloropyrimidin-4-yl)phenol is a chemical compound with significant potential in various biological applications. Its structure features a phenolic group and a chlorinated pyrimidine moiety, which contribute to its reactivity and biological activity. This article explores the compound's biological activities, including its synthesis, mechanisms of action, and applications in medicinal chemistry and biotechnology.

- Molecular Formula : C10H6Cl2N2O

- Molecular Weight : 233.07 g/mol

- Structural Features : Contains two chlorine atoms, one on the phenolic ring and another on the pyrimidine ring.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions, such as nucleophilic substitutions and coupling reactions. These synthetic routes allow for the modification of the compound to enhance its biological activity or stability.

Table 1: Synthetic Methods and Derivatives

| Synthetic Method | Description | Example Derivative |

|---|---|---|

| Suzuki Coupling | Coupling with boronic acids to form aryl compounds | Antitumor derivatives |

| Nucleophilic Substitution | Replacing halogens with nucleophiles | Antimicrobial agents |

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness in selectively inhibiting certain bacterial strains, making it useful for studying microbial resistance .

- Antitumor Effects : Specific derivatives have demonstrated the ability to inhibit key enzymes or receptors in cancer cells, leading to reduced proliferation .

- Anti-inflammatory Properties : Research indicates that derivatives can inhibit the production of nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharides (LPS), suggesting potential for treating inflammation-related disorders .

Case Study: Anti-inflammatory Activity

In a study assessing anti-inflammatory activity, derivatives of this compound were tested against LPS-stimulated RAW 264.7 macrophage cells. The findings revealed that specific compounds significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating their potential as therapeutic agents for inflammation .

The biological effects of this compound are believed to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes crucial for pathogen survival and inflammatory responses.

- Receptor Modulation : It may interact with receptors involved in cell signaling pathways related to cancer and inflammation.

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored for various applications in medicinal chemistry:

- Drug Development : As a building block for synthesizing pharmacologically active molecules.

- Biotechnology : Used in selective media to inhibit specific microorganisms or in enzyme studies related to disease pathways .

- Material Science : Investigated for its role in developing new materials with enhanced properties .

Table 2: Potential Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Synthesis of anti-inflammatory and anticancer drugs |

| Biotechnology | Enzyme inhibition studies |

| Material Science | Development of polymers with unique properties |

Propriétés

IUPAC Name |

4-chloro-2-(2-chloropyrimidin-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-6-1-2-9(15)7(5-6)8-3-4-13-10(12)14-8/h1-5,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAROXJYJDMPABT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC(=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.